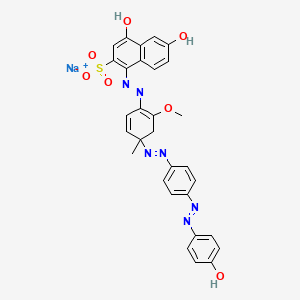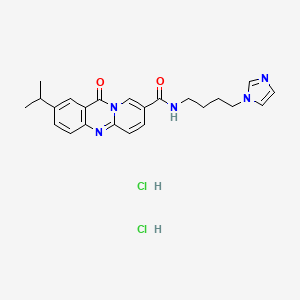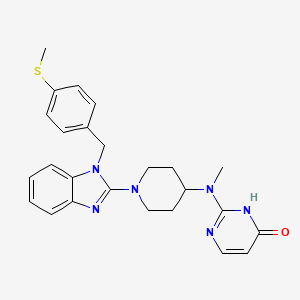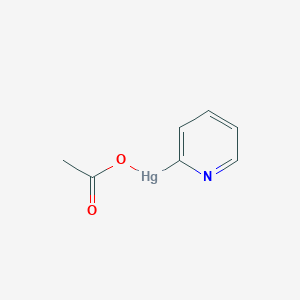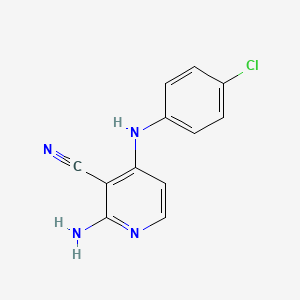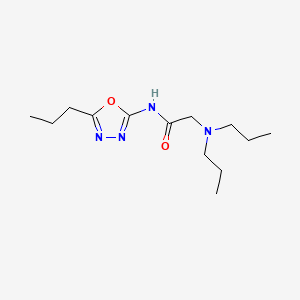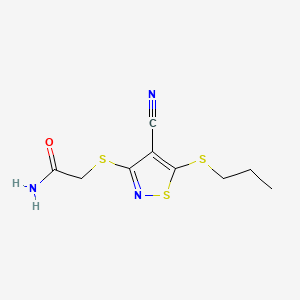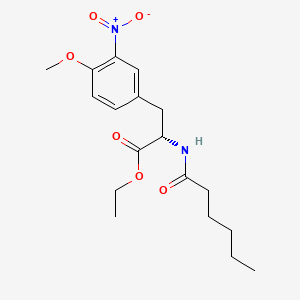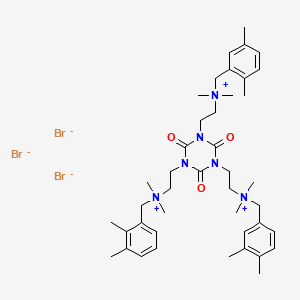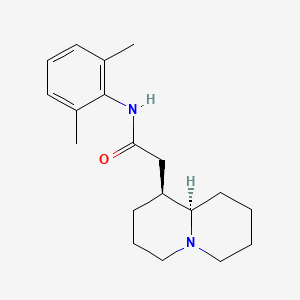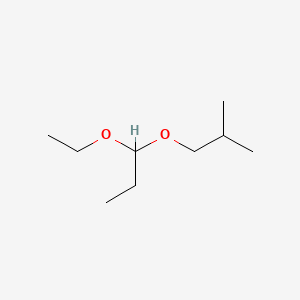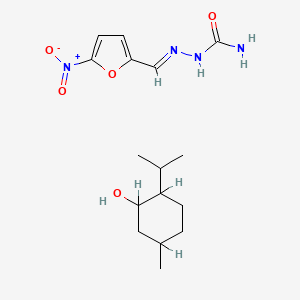
Camphomen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Camphomen is a composite aerosol preparation primarily used for treating acute conditions of the pharynx, such as acute rhinitis and pharyngitis. It consists of an alcohol solution of Furacilin, menthol, eucalyptus, camphor, castor oil, olive oil, and dichlorodifluoromethane (Freon-12) . This preparation is known for its antiseptic and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Camphomen is prepared by mixing an alcohol solution of Furacilin with menthol, eucalyptus oil, camphor, castor oil, and olive oil . This mixture is then combined with dichlorodifluoromethane (Freon-12) in a 1:2 weight ratio to form a stable, homogeneous solution . The solution is placed into a glass aerosol container coated with a protective polymeric layer, and a valve-spray nozzle is used to dispense the aerosol .
Industrial Production Methods
The industrial production of this compound involves the preparation of the alcoholic solution of Furacilin and the subsequent addition of the oils and Freon-12 . The mixture is then packaged into aerosol containers under controlled conditions to ensure the stability and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Camphomen undergoes various chemical reactions, including:
Substitution: The menthol and camphor in this compound can participate in substitution reactions, which may modify their therapeutic effects.
Common Reagents and Conditions
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: The oxidation of camphor and eucalyptus oil produces compounds with enhanced antiseptic properties.
Reduction: The reduction of Furacilin results in more potent antibacterial agents.
Substitution: Substitution reactions involving menthol and camphor yield derivatives with modified therapeutic effects.
Scientific Research Applications
Camphomen has a wide range of scientific research applications, including:
Mechanism of Action
Camphomen exerts its effects through several mechanisms:
Antiseptic Action: The oxidation of camphor and eucalyptus oil produces compounds that inhibit the growth of bacteria and other pathogens.
Anti-inflammatory Action: The components of this compound, such as menthol and camphor, reduce inflammation by modulating the activity of inflammatory mediators.
Protective Action: The oil-based formulation of this compound protects the mucous membrane from mechanical, temperature, and chemical irritations.
Comparison with Similar Compounds
Similar Compounds
Kameton: Another aerosol preparation used for treating respiratory conditions.
Eucalyptus Oil: Commonly used in respiratory treatments for its antiseptic properties.
Menthol: Widely used in various formulations for its cooling and soothing effects.
Uniqueness of Camphomen
This compound is unique due to its composite formulation, which combines multiple active ingredients to provide a broad spectrum of therapeutic effects . Its ability to form a stable, homogeneous solution with Freon-12 enhances its efficacy and delivery to the target sites .
Properties
CAS No. |
62476-74-8 |
|---|---|
Molecular Formula |
C16H26N4O5 |
Molecular Weight |
354.40 g/mol |
IUPAC Name |
5-methyl-2-propan-2-ylcyclohexan-1-ol;[(E)-(5-nitrofuran-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C10H20O.C6H6N4O4/c1-7(2)9-5-4-8(3)6-10(9)11;7-6(11)9-8-3-4-1-2-5(14-4)10(12)13/h7-11H,4-6H2,1-3H3;1-3H,(H3,7,9,11)/b;8-3+ |
InChI Key |
UHZRELPYFHGQEK-PWLQPTCQSA-N |
Isomeric SMILES |
CC1CCC(C(C1)O)C(C)C.C1=C(OC(=C1)[N+](=O)[O-])/C=N/NC(=O)N |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)C.C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



